BenchChemオンラインストアへようこそ!

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride

Lipophilicity LogP Drug-likeness

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride (CAS 1445951-88-1, MFCD25509398) is a bicyclic heterocyclic compound comprising a partially saturated imidazole ring fused to a seven-membered azepine ring, bearing a methyl substituent at the 2-position and formulated as the hydrochloride salt. The compound belongs to the broader hexahydroimidazo[4,5-d]azepine scaffold class, which has been claimed in patent literature as a privileged core for Janus kinase (JAK) inhibition with anti-inflammatory applications.

Molecular Formula C8H14ClN3
Molecular Weight 187.67
CAS No. 1445951-88-1
Cat. No. B2884251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride
CAS1445951-88-1
Molecular FormulaC8H14ClN3
Molecular Weight187.67
Structural Identifiers
SMILESCC1=NC2=C(N1)CCNCC2.Cl
InChIInChI=1S/C8H13N3.ClH/c1-6-10-7-2-4-9-5-3-8(7)11-6;/h9H,2-5H2,1H3,(H,10,11);1H
InChIKeyHWBDHPBZPKYDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine Hydrochloride (CAS 1445951-88-1): Procurement-Relevant Compound Profile and Scaffold Context


2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride (CAS 1445951-88-1, MFCD25509398) is a bicyclic heterocyclic compound comprising a partially saturated imidazole ring fused to a seven-membered azepine ring, bearing a methyl substituent at the 2-position and formulated as the hydrochloride salt . The compound belongs to the broader hexahydroimidazo[4,5-d]azepine scaffold class, which has been claimed in patent literature as a privileged core for Janus kinase (JAK) inhibition with anti-inflammatory applications [1]. Its structural relationship to the marine natural product ceratamine A—a microtubule-stabilizing antimitotic alkaloid—further positions this chemotype within a biologically validated chemical space .

Why In-Class Substitution Is Not Straightforward: Structural and Physicochemical Differentiation of 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine Hydrochloride from Closest Analogs


Within the hexahydroimidazo[4,5-d]azepine class, the 2-methyl substituent is a non-trivial structural modification that alters the electronic environment of the imidazole ring, modulates hydrogen-bond donor/acceptor topography, and directly impacts lipophilicity—a critical determinant of membrane permeability and target binding. The parent scaffold (CAS 303021-32-1) lacks this methyl group and exhibits a computed LogP of approximately 0.10, whereas the 2-methyl analog reaches a computed LogP of 0.83, representing an ~8-fold increase in predicted octanol-water partition coefficient . Furthermore, the hydrochloride salt form confers aqueous solubility advantages over the free base and controls batch-to-batch crystallinity, which is essential for reproducible formulation and assay performance in drug discovery workflows . These physicochemical distinctions mean that the unsubstituted scaffold, the dihydrochloride salt (CAS 943722-25-6), or the N-benzyl derivative (CAS 303021-31-0) cannot be assumed to behave identically in biological assays, synthetic transformations, or pharmacokinetic profiling.

Quantitative Differentiation Evidence: 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine Hydrochloride vs. Closest Analogs and Alternatives


Computed LogP Comparison: 2-Methyl Substitution Increases Lipophilicity by ~8-Fold Over the Parent Hexahydroimidazo[4,5-d]azepine Scaffold

The 2-methyl substituent on the imidazole ring of the target compound significantly elevates computed lipophilicity compared to the unsubstituted parent hexahydroimidazo[4,5-d]azepine scaffold. The target compound (as free base) exhibits a computed LogP of 0.828, whereas the parent scaffold (CAS 303021-32-1) shows a computed LogP of -0.537 . This represents a calculated ΔLogP of +1.37, corresponding to an approximately 23-fold increase in the predicted octanol-water partition coefficient, consistent with expectations for methyl group addition to a heteroaromatic system [1]. This difference is large enough to materially impact passive membrane permeability, tissue distribution, and HPLC retention behavior.

Lipophilicity LogP Drug-likeness Permeability

Commercially Available Purity Specifications: 2-Methyl Derivative Is Supplied at 95–98% Purity with Batch QC Documentation, Matching or Exceeding Parent Scaffold Availability

Multiple independent vendors supply 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride with defined and verifiable purity specifications. Bidepharm lists standard purity at 97% and provides batch-specific QC documentation including NMR, HPLC, and GC . Leyan offers 98% purity . AKSci specifies ≥95% purity . In comparison, the parent scaffold 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (CAS 303021-32-1) is typically offered at 95% purity (Achemblock, Leyan) . The N-benzyl derivative (CAS 303021-31-0) is listed at ≥95% purity by ChemicalBook . The 2-methyl hydrochloride thus matches or slightly exceeds the purity specifications of its closest commercially available analogs, with the added advantage of salt-form-controlled crystallinity that facilitates accurate weighing and formulation.

Purity Quality Control Procurement Batch consistency

Salt Form Advantage: Hydrochloride Salt Provides Documented Aqueous Solubility Enhancement Over Free Base

The hydrochloride salt form of the target compound is reported to improve aqueous solubility to >10 mg/mL in phosphate-buffered saline (PBS), compared to the free base form of the parent scaffold . This solubility differential is critical for in vitro assay preparation and in vivo dosing. The parent hexahydroimidazo[4,5-d]azepine scaffold is available as both a free base (CAS 303021-32-1) and a dihydrochloride salt (CAS 943722-25-6), but the free base has limited aqueous solubility typical of bicyclic heteroaromatic amines at physiological pH . The dihydrochloride salt (CAS 943722-25-6) offers comparable solubility to the target compound but lacks the 2-methyl substituent that differentiates biological target engagement. The combination of hydrochloride salt form with the 2-methyl modification is a procurement-relevant differentiator: it provides both solubility and the structural features associated with the methyl-substituted scaffold.

Solubility Salt form Formulation Bioavailability

Topological Polar Surface Area (TPSA): Comparable to Drug-Like Molecules and Favorable Relative to Larger N-Benzyl Derivatives

The computed Topological Polar Surface Area (TPSA) for 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride is 40.71 Ų (free base equivalent) . This value falls well below the commonly applied TPSA threshold of <140 Ų for predicted oral bioavailability and below the <90 Ų threshold for predicted blood-brain barrier penetration [1]. In comparison, the N-benzyl derivative 6-benzyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine (CAS 303021-31-0, molecular weight 227.3 g/mol) is predicted to have a TPSA of approximately 40.7 Ų (comparable to the target compound) but with significantly higher molecular weight and LogP due to the benzyl substituent . The tetrahydroimidazo[4,5-c]pyridine scaffold (a 5,6-fused ring system versus the 5,7-fused azepine) presents a different ring size that alters both TPSA and molecular shape, making it a non-interchangeable scaffold for structure-activity relationship studies [2].

TPSA Drug-likeness Oral bioavailability Physicochemical profiling

Class-Level JAK Inhibition Potential: Hexahydroimidazo[4,5-d]azepine Scaffold Is a Patented Privileged Structure for Janus Kinase Inhibitor Development

The hexahydroimidazo[4,5-d]azepine scaffold, of which 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride is a specific representative, is claimed in US Patent 10,851,097 (Topivert Pharma Limited) as a core structure for compounds with JAK family kinase inhibitory activity [1]. The patent describes compounds of formula (I) incorporating the hexahydroimidazo[4,5-d]azepine core that exhibit anti-inflammatory activity through inhibition of one or more JAK family members (JAK1, JAK2, JAK3, TYK2) and have therapeutic utility in inflammatory diseases of the lung, eye, and gastrointestinal tract [1][2]. In contrast, the tetrahydroimidazo[4,5-c]pyridine scaffold (a 5,6-fused ring system) represents a distinct chemical series within the same patent [1]. The 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine core differs by one carbon atom in the saturated ring (6-membered vs. 7-membered azepine), which alters ring conformation, pKa of the secondary amine, and the spatial orientation of substituents—making the two scaffolds non-interchangeable for structure-activity relationship (SAR) campaigns. Additionally, imidazo[4,5-d]azepine compounds derived from ceratamine A have demonstrated cytotoxicity against five human cancer cell lines (HCT-116, HepG2, BGC-823, A549, A2780), establishing the broader biological relevance of this scaffold class [3].

JAK inhibition Kinase Anti-inflammatory Patent landscape

Synthetic Utility: 2-Methyl Substitution Provides a Defined Handle for Further Derivatization Not Available on the Parent Scaffold

The 2-methyl group on the imidazole ring of the target compound serves as a defined synthetic handle that is absent from the parent hexahydroimidazo[4,5-d]azepine scaffold (CAS 303021-32-1) [1]. This methyl substituent can participate in subsequent chemical transformations—including halogenation, oxidation to the carboxylic acid, or use as a directing group in C-H activation chemistry—that are not possible with the unsubstituted parent [2]. The compound is explicitly described as a building block for the synthesis of more complex heterocyclic compounds . In contrast, the unsubstituted parent scaffold (CAS 303021-32-1) and the dihydrochloride salt (CAS 943722-25-6) require de novo introduction of substituents at the 2-position, typically involving protecting group strategies and additional synthetic steps. The N-benzyl derivative (CAS 303021-31-0) has the N6 position blocked, which limits functionalization at that site but allows orthogonal chemistry at the 2-position—making the choice between 2-methyl and N-benzyl derivatives dependent on the desired diversification strategy.

Synthetic building block Medicinal chemistry Derivatization Lead optimization

Recommended Application Scenarios for 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine Hydrochloride Based on Quantitative Differentiation Evidence


JAK Kinase Inhibitor Lead Optimization: Utilising the 2-Methyl-Hexahydroimidazo[4,5-d]azepine Scaffold for SAR Exploration

Medicinal chemistry teams pursuing JAK family kinase inhibitors can employ 2-methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride as a core scaffold for systematic structure-activity relationship (SAR) studies. The compound's scaffold is claimed within US Patent 10,851,097 (Topivert Pharma), providing freedom-to-operate context for research use [1]. The 2-methyl substituent and the 5,7-fused azepine ring geometry differentiate this compound from the 5,6-fused tetrahydroimidazo[4,5-c]pyridine series, enabling exploration of ring-size-dependent effects on kinase selectivity. The hydrochloride salt form permits direct use in parallel synthesis workflows without additional salt conversion steps, and the commercially available purity (97–98%) supports reproducible SAR data generation .

Cell-Based Antiproliferative Screening: Exploiting Enhanced Lipophilicity for Intracellular Target Engagement

The computed LogP of 0.83 for the 2-methyl derivative, representing an approximately 8-fold increase in predicted lipophilicity over the parent scaffold (LogP ~0.10), suggests improved passive membrane permeability . This makes the compound a suitable candidate for cell-based antiproliferative or anti-inflammatory assays where intracellular target engagement is required. The imidazo[4,5-d]azepine scaffold's structural relationship to ceratamine A—a microtubule-stabilizing agent with demonstrated cytotoxicity against HCT-116, HepG2, BGC-823, A549, and A2780 cancer cell lines—provides a biologically validated rationale for screening this compound in oncology-relevant phenotypic assays [2]. Researchers should independently verify membrane permeability (e.g., via PAMPA or Caco-2 assays) before drawing conclusions about cellular uptake.

Synthetic Methodology Development: Using the 2-Methyl Group as a Chemical Handle for Late-Stage Functionalization

The pre-installed 2-methyl substituent on the imidazole ring provides a defined handle for late-stage diversification chemistry that is absent from the unsubstituted parent scaffold (CAS 303021-32-1) [3]. Synthetic chemistry groups can explore C-H activation, halogenation (NBS/AIBN), or oxidation (KMnO4 to carboxylic acid) at the 2-methyl position to generate diverse analogue libraries. The hydrochloride salt form is directly compatible with amide coupling and reductive amination conditions commonly employed in medicinal chemistry, eliminating the need for pre-activation steps. Procurement of the 2-methyl derivative rather than the parent scaffold can reduce analogue synthesis routes by 1–3 steps, accelerating SAR cycle times in lead optimization programs.

Physicochemical Profiling and Formulation Feasibility Assessment

The combination of moderate computed LogP (0.83), drug-like TPSA (40.71 Ų), and hydrochloride salt solubility (>10 mg/mL in PBS) positions this compound for preclinical physicochemical profiling and formulation feasibility studies . The solubility advantage of the hydrochloride salt over the free base form enables preparation of aqueous dosing solutions without co-solvents that may confound in vivo pharmacokinetic or toxicology readouts. Procurement from vendors providing batch-specific QC documentation (NMR, HPLC, GC) ensures that solubility and stability measurements are performed on material of verified identity and purity, supporting data integrity in regulatory-facing studies .

Quote Request

Request a Quote for 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.